(4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one; 1,7-Bis-(3,4-dihydroxyphenyl)-4-hepten-3-one; Hirsutanone
Description
Hirsutanone, chemically designated as (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one (CAS: 41137-87-5), is a diarylheptanoid characterized by two 3,4-dihydroxyphenyl groups connected via a conjugated α,β-unsaturated ketone heptene chain. Its safety profile indicates acute aquatic toxicity, necessitating controlled handling in research settings .
Properties
IUPAC Name |
1,7-bis(3,4-dihydroxyphenyl)hept-4-en-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c20-15(8-5-14-7-10-17(22)19(24)12-14)4-2-1-3-13-6-9-16(21)18(23)11-13/h2,4,6-7,9-12,21-24H,1,3,5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYFMQKJYFLCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC=CC(=O)CCC2=CC(=C(C=C2)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one typically involves the coupling of two aromatic aldehydes with a heptane chain. One common method is the aldol condensation reaction, where aromatic aldehydes react with heptanone in the presence of a base, such as sodium hydroxide, to form the desired diarylheptanoid structure .
Industrial Production Methods
Industrial production of Hirsutanone may involve the extraction from natural sources, such as the rhizomes of Curcuma kwangsiensis, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized aldol condensation reactions, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Hirsutanone undergoes various chemical reactions, including:
Oxidation: Hirsutanone can be oxidized to form quinones, which are compounds with two ketone functionalities.
Reduction: Reduction of Hirsutanone can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups on the aromatic rings can undergo substitution reactions, such as acetylation or methylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Acetylation can be achieved using acetic anhydride (Ac₂O) in the presence of a base like pyridine.
Major Products
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Acetylated or methylated derivatives
Scientific Research Applications
Hirsutanone, a diarylheptanoid, is a natural compound isolated from Alnus species, including Alnus glutinosa and Alnus japonica . Research has explored its various biological activities, particularly its anticancer and anti-melanogenic properties .
Anticancer Activity
Hirsutanone has demonstrated cytotoxic activity against several cancer cell lines, including HT-29 human colon carcinoma cells, HeLa human cervical carcinoma cells, and PC-3 human prostate adenocarcinoma cells .
- Mechanism of Action Hirsutanone's anticancer effects involve multiple mechanisms:
- Induction of Oxidative Stress Hirsutanone induces the production of reactive oxygen species (ROS), leading to cancer cell death . Pre-treatment with antioxidants like N-acetylcysteine (NAC) and Mn(III)tetrakis-(1-methyl-4-pyridyl)porphyrin (MnTMPyP) reduces hirsutanone's cytotoxic effects, suggesting the involvement of ROS in its mechanism of action .
- Topo II Inhibition Hirsutanone stabilizes DNA topoisomerase II (topo II)-DNA cleavage complexes, acting as a topo II poison. Topo II is an enzyme targeted by several anticancer drugs; its inhibition leads to permanent DNA strand breaks and triggers cell death .
- AKT Inhibition Hirsutanone targets Akt1 and Akt2, suppressing prostate cancer cell proliferation .
- NF-kappaB Inhibition Similar to curcumin, hirsutanone exhibits anti-inflammatory properties potentially mediated by inhibiting NF-kappaB, a crucial factor in cancer cell survival .
- Comparison to Curcumin Hirsutanone shares structural and cytotoxic similarities with curcumin, which is in clinical trials for cancer treatment. This warrants further investigation into hirsutanone's potential as an anticancer agent .
Anti-Melanogenic Activity
Hirsutanone has been investigated for its ability to attenuate melanogenesis (melanin production) in B16-F1 murine melanoma cells and normal human epidermal melanocytes .
- Mechanism of Action Studies suggest that hirsutanone suppresses melanin synthesis through multiple pathways:
- Tyrosinase Inhibition Hirsutanone partially decreases tyrosinase activity and intracellular tyrosinase activity. Tyrosinase is a key enzyme in melanin biosynthesis .
- CREB/MITF Pathway Suppression Hirsutanone suppresses the cAMP response element-binding protein (CREB) phosphorylation and microphthalmia-associated transcription factor (MITF) expression, which control the expression of melanogenic enzymes .
Other Activities
- Anti-inflammatory Properties: Hirsutanone has demonstrated anti-inflammatory properties . It can inhibit the degranulation of mast cells and early T-cell activation .
- Antiviral Properties: Hirsutanone exhibits papain-like protease inhibitory activity, suppressing the replication of severe acute respiratory syndrome coronavirus (SARS-CoV) .
Studies
Mechanism of Action
Hirsutanone exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes, such as COX-2.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features
Diarylheptanoids share a seven-carbon backbone with aromatic substituents, but variations in hydroxylation patterns, double bond positions, and functional groups significantly influence their bioactivity. Below is a comparative analysis of hirsutanone and its analogs:
Table 1: Structural and Functional Comparison
Impact of Substituent Patterns
- Hirsutanone vs. BE1: While both possess a 4E double bond and ketone group, hirsutanone’s 3,4-dihydroxyphenyl groups enhance its radical-scavenging capacity compared to BE1’s single 4-hydroxyphenyl groups. This difference correlates with hirsutanone’s stronger antioxidant activity and broader anticancer mechanisms .
- Hirsutanone vs.
- Hirsutanone vs. Mixed Diarylheptenones: The asymmetrical substitution in 1-(3',4’-dihydroxyphenyl)-7-(4''-OH-phenyl)-4-hepten-3-one (from Alnus rubra) demonstrates selective antitrypanosomal activity, suggesting that even minor structural changes can redirect bioactivity toward specific pathogens .
Double Bond Position and Functional Group Effects
- 4E vs. 6E Double Bonds: Compounds like (3R)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol (Table 1) highlight how double bond positioning alters molecular geometry.
- Ketone vs. Alcohol Groups: The ketone moiety in hirsutanone and BE1 facilitates electrophilic reactivity, crucial for binding to cysteine residues in proteins (e.g., kinases in apoptosis pathways). In contrast, alcohol-containing analogs may engage in hydrogen bonding, altering target specificity .
Research Findings and Pharmacological Implications
Anticancer Activity
- Hirsutanone: Induces cytotoxicity in cancer cells via oxidative stress modulation and pro-apoptotic signaling, though detailed mechanistic studies are less documented compared to BE1 .
- BE1 : Explicitly shown to suppress autophagy flux and activate the p38 MAPK pathway, leading to apoptosis in lung cancer cells .
Antimicrobial and Antiparasitic Effects
- Hirsutanone’s structural analogs from Alnus rubra exhibit antitrypanosomal activity, suggesting diarylheptanoids as a scaffold for neglected tropical disease drug development .
Antioxidant Capacity
- The 3,4-dihydroxyphenyl groups in hirsutanone confer superior free radical-scavenging activity over mono-hydroxylated or methoxylated analogs like Gingerenone A .
Biological Activity
Hirsutanone, also known as (4E)-1,7-Bis(3,4-dihydroxyphenyl)-4-hepten-3-one, is a diarylheptanoid compound predominantly isolated from the bark of Alnus japonica and Alnus glutinosa. This compound has garnered significant attention due to its diverse biological activities, including anti-cancer, anti-inflammatory, and anti-melanogenic properties. This article provides a comprehensive overview of the biological activity of hirsutanone, supported by recent research findings and data tables.
Chemical Structure and Properties
Hirsutanone is characterized by its unique chemical structure featuring a heptene backbone with two hydroxylated phenyl groups. The molecular formula is , and its structure can be represented as follows:
1. Anti-Cancer Activity
Research has demonstrated that hirsutanone exhibits significant cytotoxic effects against various cancer cell lines. Key findings include:
- Mechanisms of Action : Hirsutanone induces apoptosis in cancer cells through oxidative stress and DNA damage pathways. It has been shown to enhance the apoptotic effects of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) in epithelial ovarian carcinoma cell lines by activating caspase pathways .
- Cancer Cell Lines Affected : Studies have reported its effectiveness against colon cancer (HT-29), prostate cancer, and ovarian cancer cells. Notably, it sensitizes chemoresistant ovarian cancer cells to cisplatin treatment .
| Cancer Cell Line | Effect Observed | Reference |
|---|---|---|
| HT-29 | Induction of oxidative stress and apoptosis | |
| Prostate Cancer | Suppression via Akt1/2 targeting | |
| Ovarian Cancer | Sensitization to cisplatin |
2. Anti-Melanogenic Activity
Hirsutanone has been identified as a potent inhibitor of melanin synthesis, making it a potential therapeutic agent for hyperpigmentation disorders:
- Inhibition Mechanism : It suppresses the activity of tyrosinase, a key enzyme in melanin production, and inhibits the expression of melanogenic enzymes through downregulation of microphthalmia-associated transcription factor (MITF) and cAMP response element-binding protein (CREB) pathways .
- Cellular Studies : In B16-F1 murine melanoma cells, hirsutanone significantly reduced tyrosinase activity in a dose-dependent manner .
| Melanogenic Enzyme | Effect Observed | Reference |
|---|---|---|
| Tyrosinase | Inhibition of activity | |
| TRP-1 | Decreased expression | |
| TRP-2 | Decreased expression |
3. Antioxidant Activity
Hirsutanone exhibits strong antioxidant properties:
- Radical Scavenging : It has been shown to scavenge various free radicals effectively compared to established antioxidants like curcumin. This property contributes to its hepatoprotective effects .
| Assay Type | Hirsutanone Activity | Reference |
|---|---|---|
| ABTS radical scavenging | Strong | |
| DPPH radical scavenging | Strong | |
| Oxygen radical absorbance capacity (ORAC) | Superior to curcumin |
Case Studies
Several studies have highlighted the potential therapeutic applications of hirsutanone:
- Study on Melanogenesis : A study published in 2022 demonstrated the effectiveness of hirsutanone in reducing melanin synthesis in murine melanoma models, suggesting its application in cosmetic formulations for skin lightening .
- Cancer Treatment Potential : Research indicates that hirsutanone can overcome chemoresistance in ovarian cancer cells when used in conjunction with cisplatin, providing a novel approach to treating resistant tumors .
Q & A
Q. Why do some studies report conflicting cytotoxicity data for Hirsutanone in cancer cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
